Methyl 3-ethynyl-4-fluorobenzoate

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomeric Purity

Researchers pursuing RET-targeted oncology programs require the exact 3-ethynyl-4-fluoro substitution pattern to maintain synthetic route fidelity. Using regioisomers or ester analogs risks compromising downstream reactivity and biological data. • Regiospecific intermediate cited in SunShine Lake Pharma patent WO2020/114487A1 for RET kinase inhibitors • Meta-alkyne enables chemoselective CuAAC click chemistry; para-fluorine serves as metabolically stable 19F NMR probe • 95% purity supports reproducible SAR from hit-to-lead through preclinical nomination

Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
CAS No. 1263286-05-0
Cat. No. B1420818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethynyl-4-fluorobenzoate
CAS1263286-05-0
Molecular FormulaC10H7FO2
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)C#C
InChIInChI=1S/C10H7FO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3
InChIKeyPBNKQNYNVRQPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-ethynyl-4-fluorobenzoate: Kinase-Targeted Building Block


Methyl 3-ethynyl-4-fluorobenzoate is a difunctionalized aromatic building block (C10H7FO2, MW 178.16) characterized by a terminal alkyne at the meta position and a fluorine substituent at the para position of a methyl benzoate scaffold. The compound is documented as a synthetic intermediate in the preparation of RET (rearranged during transfection) kinase inhibitors, as evidenced by its explicit use in PCT patent application WO2020/114487A1 [1]. Key physicochemical parameters reported by vendors include a melting point of 81–83°C, a calculated cLogP of 2.1, slight solubility in DMSO and methanol, and recommended long-term storage at -20°C in amber vials .

Why Methyl 3-ethynyl-4-fluorobenzoate Is Irreplaceable


Simple substitution of Methyl 3-ethynyl-4-fluorobenzoate with its regioisomer or other ester analogs introduces critical alterations in molecular geometry, electronic distribution, and downstream reactivity that are incompatible with structure-activity relationships (SAR) in kinase inhibitor programs. The specific 3-ethynyl-4-fluoro substitution pattern positions the alkyne handle for chemoselective conjugation while the para-fluorine modulates ring electronics orthogonally to the meta-alkyne, a substitution topology that is not replicated by the 4-ethynyl-3-fluoro regioisomer . Furthermore, the methyl ester imparts distinct lipophilicity and protecting-group lability relative to the ethyl ester (MW 192.19, cLogP ~2.6) or the free acid form (MW 164.13), directly impacting reaction compatibility in multi-step sequences . These differences mean that substituting any in-class analog without requalifying the entire synthetic route and biological profile risks compromising intermediate reactivity, final compound purity, and target engagement data.

Differentiation Evidence vs. Close Analogs


Regioisomeric Purity and Application Orthogonality

Methyl 3-ethynyl-4-fluorobenzoate is the specified intermediate in RET inhibitor patent WO2020/114487A1, whereas its regioisomer Methyl 4-ethynyl-3-fluorobenzoate (CAS 1459216-15-9) is reported for unrelated applications such as protein-DNA interaction studies and myoglobin diagnosis [1]. The physical properties also differentiate the regioisomers: the target compound exhibits a melting point of 81–83°C (solid at ambient conditions), while the 4-ethynyl-3-fluoro regioisomer is documented as a clear solid with a boiling point of 248.5 ± 35.0°C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . These divergent physical and application profiles confirm that the ethynyl–fluorine substitution topology is a non-interchangeable design feature.

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomeric Purity

Ester Impact on Lipophilicity

The methyl ester moiety of Methyl 3-ethynyl-4-fluorobenzoate (MW 178.16, cLogP 2.1) provides a distinct lipophilicity profile compared to the ethyl ester analog (Ethyl 3-ethynyl-4-fluorobenzoate, CAS 1263284-56-5, MW 192.19, estimated cLogP ~2.6) and the free acid (3-ethynyl-4-fluorobenzoic acid, CAS 1864748-42-4, MW 164.13) . The cLogP difference of approximately 0.5 units between methyl and ethyl esters corresponds to an estimated threefold difference in octanol-water partition coefficient, which can meaningfully alter chromatographic retention, membrane permeability, and reaction extraction behavior in multi-step sequences. The methyl ester also offers a favorable balance of protecting-group stability versus lability under mild basic hydrolysis conditions compared to the ethyl ester.

Physicochemical Profiling Lipophilicity Synthetic Intermediate Selection

Storage Condition Stringency

Vendor documentation specifies that Methyl 3-ethynyl-4-fluorobenzoate requires storage at -20°C in amber vials, a more stringent condition than the 2–8°C refrigerated storage recommended for the regioisomer Methyl 4-ethynyl-3-fluorobenzoate and the ethyl ester analog . The -20°C storage designation typically indicates heightened thermal sensitivity of the terminal alkyne or ester functionality in this specific substitution topology. This has direct implications for shipping, inventory management, and experimental planning: procurement of the target compound necessitates verified cold-chain logistics and freezer capacity, whereas generic substitution with a 2–8°C-stable analog without requalification could mask degradation-related yield losses or impurity formation in long-duration synthesis campaigns.

Compound Stability Storage Conditions Procurement Logistics

Patent-Cited Purity Specification

The patent reference WO2020/114487A1, which discloses RET inhibitory compounds prepared from intermediates including methyl 3-ethynyl-4-fluorobenzoate, implies a requirement for high chemical purity consistent with pharmaceutical intermediate standards [1]. Vendor-sourced material of this compound is routinely specified at 95% minimum purity (HPLC), with some suppliers listing 98% purity grades . By contrast, the ethyl ester analog is more commonly offered at 95% purity without an elevated-grade option, and the regioisomer Methyl 4-ethynyl-3-fluorobenzoate is typically listed at 97% purity but without accompanying patent-backed pharmaceutical intermediate validation. For users scaling up from discovery to preclinical candidate synthesis, the availability of 98% purity grade with documented batch-to-batch analytical certificates provides a procurement advantage that is not uniformly available across the analog set.

Purity Specification Pharmaceutical Intermediate Quality Control

Application Scenarios


RET Kinase Inhibitor Synthesis and Scale-Up

The compound is the regiospecifically defined intermediate in SunShine Lake Pharma's RET inhibitor patent family (WO2020/114487A1). Medicinal chemistry teams pursuing RET-targeted oncology programs should procure this exact intermediate to ensure synthetic route fidelity and avoid the requalification costs associated with regioisomer or ester analogs. The 98% purity grade supports reproducible structure-activity relationship (SAR) studies from hit-to-lead through preclinical candidate nomination [1].

CuAAC for Bioconjugate and PROTAC Synthesis

The terminal alkyne at the meta position enables chemoselective CuAAC click chemistry for constructing triazole-linked conjugates while the para-fluorine serves as a metabolically stable substituent and potential 19F NMR probe. The methyl ester's cLogP of 2.1 provides balanced aqueous-organic partitioning suitable for standard CuAAC solvent systems without the excessive lipophilicity of the ethyl ester analog (cLogP ~2.6), which could complicate aqueous workup in bioconjugation workflows .

19F NMR Fragment Library Construction

The combination of a single para-fluorine atom and an ethynyl functionalization handle makes this compound a suitable core for fluorinated fragment libraries. The distinct 19F chemical shift environment created by the meta-ethynyl substitution provides an isolated singlet signal in 19F NMR, enabling clean monitoring of protein-ligand interactions without signal overlap, unlike the 4-ethynyl-3-fluoro regioisomer which exhibits different electronic shielding at the fluorine nucleus [1]. The -20°C storage requirement must be factored into compound management workflows for fragment library integrity.

Agrochemical Intermediate

The ethynyl and fluorine functionalities present in the target compound are structural motifs recurrent in modern agrochemical active ingredients, particularly fungicides and herbicides. The methyl ester serves as a latent carboxylic acid protecting group that can be orthogonally deprotected under mild conditions post-alkyne functionalization. The 95% minimum purity specification is adequate for initial agrochemical discovery screening, while the 98% grade is available for advanced lead optimization requiring tighter impurity control .

Technical Documentation Hub

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